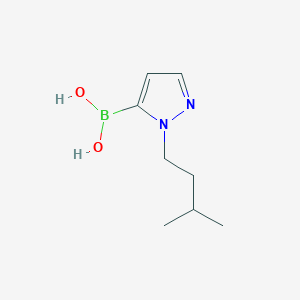

(1-Isopentyl-1H-pyrazol-5-yl)boronic acid

説明

Evolution and Significance of Organoboron Compounds in Contemporary Organic Synthesis

First synthesized in 1860, boronic acids were initially regarded as chemical curiosities. nih.gov It wasn't until the latter half of the 20th century that their profound utility in organic synthesis was fully realized, a discovery that has since revolutionized the field. numberanalytics.comthieme.de Organoboron compounds are a class of organometallic compounds featuring a carbon-boron bond. numberanalytics.com Their rise to prominence is largely attributed to their unique combination of stability, versatile reactivity, and generally low toxicity. nih.govthieme.de

A pivotal moment in the history of organoboron chemistry was the development of the hydroboration reaction, which provided a simple and efficient route to these compounds. thieme.dedergipark.org.tr This breakthrough paved the way for their widespread use as synthetic intermediates. dergipark.org.trwikipedia.org The significance of organoboron compounds, especially boronic acids and their esters, was cemented with the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. numberanalytics.comdergipark.org.tr This reaction, which forms a new carbon-carbon bond by coupling an organoboron compound with an organic halide, has become one of the most powerful and widely used transformations in modern organic chemistry. numberanalytics.comdergipark.org.tr Its importance is underscored by its broad functional group tolerance, high stereoselectivity, and the fact that the boron-containing byproducts are typically non-toxic. thieme.dedergipark.org.tr

Beyond cross-coupling, boronic acids are employed in a variety of other transformations, including Chan-Lam coupling, Petasis reactions, and as building blocks in the synthesis of complex natural products, pharmaceuticals, and advanced materials. numberanalytics.comthieme.de Their stability to air and moisture, in contrast to many other organometallic reagents, makes them exceptionally practical for routine laboratory use. dergipark.org.tr

Table 1: Key Milestones in Organoboron Chemistry

| Milestone | Approximate Era | Significance |

|---|---|---|

| First Synthesis of Boronic Acids | 1860 | Initial discovery of the chemical class. nih.gov |

| Discovery of Hydroboration | 1950s | Provided a convenient synthetic route to organoboranes. numberanalytics.comthieme.de |

| Development of Suzuki-Miyaura Coupling | 1970s-1980s | Revolutionized C-C bond formation, leading to a Nobel Prize. dergipark.org.tr |

The Pyrazole (B372694) Moiety: A Prominent Heterocyclic Scaffold in Chemical Science

Pyrazole is a five-membered heterocyclic organic compound containing three carbon atoms and two adjacent nitrogen atoms. wikipedia.orgbiosynce.com First described by Ludwig Knorr in 1883, the pyrazole ring is an aromatic system, a feature that contributes to its stability and influences its chemical reactivity. ijraset.com This structural motif is a cornerstone in medicinal chemistry and agrochemistry, owing to the wide spectrum of biological activities exhibited by its derivatives. biosynce.comijraset.comglobalresearchonline.net

The versatility of the pyrazole scaffold stems from several key features. The presence of two nitrogen atoms allows for various interactions, including hydrogen bonding, and provides sites for substitution, enabling the fine-tuning of a molecule's physicochemical properties. biosynce.com The pyrazole ring itself can act as a bioisostere for other chemical groups, allowing chemists to modify molecules while retaining or enhancing biological activity.

The pharmacological importance of pyrazoles is extensive. Numerous drugs incorporate this heterocyclic core, demonstrating activities such as anti-inflammatory, analgesic, antimicrobial, antiviral, and antitumor effects. ijraset.comnih.gov A notable example is Celecoxib, a selective COX-2 inhibitor used for treating arthritis. wikipedia.org In the agrochemical sector, pyrazole derivatives are utilized as effective herbicides, insecticides, and fungicides. biosynce.com The ability to readily synthesize substituted pyrazoles, often through the condensation of 1,3-dicarbonyl compounds with hydrazine, has further fueled the exploration of this privileged scaffold. wikipedia.org

Table 2: Applications of Pyrazole Derivatives

| Field | Examples of Biological Activity |

|---|---|

| Pharmaceuticals | Anti-inflammatory, Analgesic, Antipyretic, Antimicrobial, Antiviral, Antitumor. biosynce.comijraset.comnih.gov |

| Agrochemicals | Herbicides, Insecticides, Fungicides. biosynce.com |

| Materials Science | Components of polymers, Metal-Organic Frameworks (MOFs), Dyes. biosynce.comglobalresearchonline.net |

Academic Relevance of (1-Isopentyl-1H-pyrazol-5-yl)boronic Acid within Boronic Acid and Pyrazole Chemistry Paradigms

This compound represents a compelling fusion of the two chemical domains discussed. The academic relevance of this specific molecule lies not in a long history of documented applications, but in its potential as a versatile building block for chemical synthesis and discovery. It embodies a research-oriented structure designed for further elaboration.

The compound features:

A pyrazolylboronic acid core: This positions it as an ideal substrate for Suzuki-Miyaura cross-coupling reactions. It can be used to introduce the 1-isopentyl-pyrazole moiety into a wide array of organic molecules, facilitating the rapid synthesis of libraries of novel compounds for biological screening or materials science applications.

A 1-substituted pyrazole : The isopentyl group at the N1 position of the pyrazole ring provides a lipophilic substituent that can influence the solubility, membrane permeability, and binding interactions of molecules derived from it. The regiochemistry of the boronic acid at the 5-position, adjacent to the substituted nitrogen, can influence the electronic properties and steric environment of the coupling site.

A platform for fragment-based drug discovery : Both the pyrazole ring and the boronic acid group are recognized motifs in medicinal chemistry. This compound can serve as a fragment for building more complex drug candidates, combining the proven biological relevance of the pyrazole scaffold with the synthetic flexibility of the boronic acid handle.

Research into compounds like this compound is driven by the desire to create novel chemical tools. The synthesis and characterization of such molecules expand the catalogue of available building blocks, empowering chemists to construct more complex and functionally diverse molecules. While specific research on this exact compound is not extensively published, its structure is representative of a class of reagents—heterocyclic boronic acids—that are of high interest for their utility in synthesizing compounds for the pharmaceutical and agrochemical industries. The study of its reactivity and coupling behavior contributes to a deeper understanding of the interplay between the pyrazole ring and the boronic acid functional group, furthering the predictive power of synthetic chemistry.

Table 3: Compound Profile: this compound

| Property | Data | Source |

|---|---|---|

| Molecular Formula | C₈H₁₅BN₂O₂ | cymitquimica.comcyclicpharma.com |

| Molecular Weight | 182.03 g/mol | cymitquimica.comcyclicpharma.com |

| Key Structural Features | Pyrazole Ring, Boronic Acid Group, Isopentyl Substituent | N/A |

| Primary Potential Application | Reagent in Suzuki-Miyaura cross-coupling reactions | dergipark.org.tr |

Structure

2D Structure

特性

IUPAC Name |

[2-(3-methylbutyl)pyrazol-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BN2O2/c1-7(2)4-6-11-8(9(12)13)3-5-10-11/h3,5,7,12-13H,4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWFZHICUFOUGRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=NN1CCC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30461887 | |

| Record name | 1-Isopentyl-1H-pyrazole-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847818-66-0 | |

| Record name | 1-Isopentyl-1H-pyrazole-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Advanced Chemical Transformations of 1 Isopentyl 1h Pyrazol 5 Yl Boronic Acid

Cross-Coupling Reactions Utilizing the Boronic Acid Moiety

The boronic acid functional group is a versatile handle for the formation of new chemical bonds, most notably carbon-carbon bonds, through transition metal-catalyzed cross-coupling reactions. For (1-Isopentyl-1H-pyrazol-5-yl)boronic acid, this reactivity is centered on the palladium-catalyzed Suzuki-Miyaura reaction, although other metal-catalyzed transformations are also possible.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds by reacting an organoboron compound with an organohalide or triflate in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com This reaction is particularly valuable for synthesizing biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and functional materials. tcichemicals.com The general mechanism involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

This compound is an effective coupling partner for a wide range of aryl and heteroaryl halides (including chlorides, bromides, iodides) and triflates. researchgate.netpsu.edu This reaction facilitates the direct connection of the 1-isopentyl-pyrazolyl scaffold to various aromatic and heteroaromatic systems. The reaction is broadly applicable, allowing for the synthesis of complex molecules where the pyrazole (B372694) ring is a key building block. researchgate.netnih.gov

The coupling of pyrazole boronic acids and their ester derivatives with heteroaryl halides has been demonstrated to produce a variety of biheteroaryl compounds in good to excellent yields. psu.edu Both electron-rich and electron-deficient halides can participate effectively in the reaction, highlighting the versatility of this method. rsc.orgresearchgate.net

Table 1: Representative Suzuki-Miyaura Reactions with this compound

| Entry | Aryl/Heteroaryl Halide | Product | Typical Conditions |

| 1 | 4-Bromotoluene | 5-(4-Methylphenyl)-1-isopentyl-1H-pyrazole | Pd Catalyst, Ligand, Base (e.g., K₃PO₄), Solvent (e.g., Dioxane/H₂O), Heat |

| 2 | 1-Chloro-4-nitrobenzene | 5-(4-Nitrophenyl)-1-isopentyl-1H-pyrazole | Pd Catalyst, Ligand, Base (e.g., Na₂CO₃), Solvent (e.g., Toluene), Heat |

| 3 | 2-Bromopyridine | 2-(1-Isopentyl-1H-pyrazol-5-yl)pyridine | Pd Catalyst, Ligand, Base (e.g., Cs₂CO₃), Solvent (e.g., THF), Heat |

| 4 | 3-Iodothiophene | 3-(1-Isopentyl-1H-pyrazol-5-yl)thiophene | Pd Catalyst, Ligand, Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat |

This table presents illustrative examples based on typical Suzuki-Miyaura reactions involving pyrazole boronic acids.

The success of the Suzuki-Miyaura coupling heavily relies on the choice of the palladium source, ligand, and base. researchgate.net Various palladium precursors, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), are commonly used. researchgate.net Modern approaches often employ pre-formed palladium complexes, or "precatalysts," which generate the active Pd(0) species in situ under mild conditions. nih.govrsc.org

The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle, particularly the oxidative addition and reductive elimination. researchgate.net For coupling reactions involving heteroaryl boronic acids like pyrazoles, electron-rich and sterically bulky monodentate phosphine (B1218219) ligands are often highly effective. rsc.orgrsc.org Ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene), XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), and SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have been shown to promote efficient coupling of pyrazole triflates and boronic acids. nih.govnih.gov The steric bulk of these ligands can enhance catalytic activity by promoting the reductive elimination step. rsc.orgscispace.com Pyrazole-based compounds themselves have also been utilized as ligands to stabilize palladium complexes for cross-coupling reactions. rsc.orgresearchgate.net

Table 2: Common Catalytic Systems for Suzuki-Miyaura Coupling of Pyrazole Boronic Acids

| Palladium Source | Ligand | Base | Solvent System | Typical Temperature |

| Pd(OAc)₂ | RuPhos | Na₂CO₃ | Dioxane/H₂O | 80-100 °C |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | THF or Toluene | Room Temp to 100 °C |

| XPhos Pd G2 | None (precatalyst) | K₃PO₄ | Dioxane/H₂O | 60-100 °C |

| PdCl₂(dppf) | None (precatalyst) | K₂CO₃ | DMF | 80-120 °C |

This table summarizes catalytic systems reported for similar pyrazole substrates, which are applicable to this compound. nih.govrsc.orgnih.gov

A key advantage of the Suzuki-Miyaura reaction is its remarkable tolerance for a wide array of functional groups on both the boronic acid and the halide partner. libretexts.org This allows for the late-stage functionalization of complex molecules without the need for extensive protecting group strategies. Groups such as esters, ketones, nitro groups, nitriles, and methoxy (B1213986) ethers are generally well-tolerated. psu.eduresearchgate.net

However, some limitations exist. Substrates with unprotected acidic protons, such as phenols or other N-H containing heterocycles, can sometimes inhibit the reaction by interacting with the palladium catalyst or the base. nih.gov While the N-H of the pyrazole ring in the parent boronic acid is substituted with an isopentyl group, functional groups on the coupling partner must be considered. Sterically hindered substrates, particularly those with ortho-substituents on the aryl halide, may require more forcing conditions or specialized, highly active catalytic systems to achieve good yields. researchgate.netscispace.com Furthermore, unstable boronic acids can undergo protodeboronation (cleavage of the C-B bond by a proton source) under the reaction conditions, leading to reduced yields. psu.edunih.gov

Table 3: Functional Group Tolerance in Suzuki-Miyaura Reactions

| Tolerated Functional Groups | Sensitive/Inhibitory Groups |

| Esters (-COOR) | Unprotected acidic N-H (e.g., indazoles) |

| Ketones (-COR) | Acidic phenols (-OH) |

| Ethers (-OR) | Carboxylic acids (-COOH) |

| Nitro (-NO₂) | Very unstable boronic acids |

| Nitriles (-CN) | |

| Amines (-NR₂) | |

| Amides (-CONR₂) |

This table is a generalized summary based on the broad functional group tolerance of the Suzuki-Miyaura reaction. libretexts.orgnih.gov

Other Metal-Catalyzed Coupling Reactions

Beyond the palladium-catalyzed Suzuki-Miyaura reaction, the boronic acid moiety can participate in other metal-catalyzed transformations. A notable example is the palladium-catalyzed oxidative homocoupling of pyrazole boronic esters. This reaction provides a direct route to symmetrical bipyrazoles by coupling two molecules of the boronic ester in the presence of a palladium catalyst, often with air or another oxidant. rsc.org This method offers a facile synthesis of 4,4'-bipyrazoles, which are valuable ligands for creating metal-organic frameworks. rsc.org

Additionally, copper salts can mediate reactions of boronic acids. While often associated with Chan-Lam coupling for C-N or C-O bond formation, copper can also promote C-C bond formation or lead to degradation of the boronic acid through insertion into the carbon-boron bond. researchgate.netmdpi.com

Reactions Involving the Lewis Acidity of the Boron Center

The boron atom in a boronic acid is electron-deficient and acts as a Lewis acid. nih.govmdpi.com This property is fundamental to its reactivity. In aqueous or basic solutions, boronic acids exist in equilibrium between the neutral, trigonal planar B(OH)₂ form and an anionic, tetrahedral boronate species, [B(OH)₃]⁻. nih.gov The formation of this boronate complex increases the nucleophilicity of the organic group attached to the boron, which is a critical step for efficient transmetalation to the palladium center in the Suzuki-Miyaura catalytic cycle. libretexts.org

The Lewis acidity of the boron center can also be exploited in other types of reactions. For instance, boronic acids can react with bidentate ligands containing nitrogen and oxygen donors, such as 1-(2-pyridinyl)-5-pyrazolone derivatives, in the presence of a base. nih.gov This can lead to the formation of stable, four-coordinate boron(III) diarylborinate complexes. This transformation is believed to proceed through a base-promoted disproportionation of the arylboronic acid, facilitated by the chelating ligand. nih.gov

Furthermore, the interaction of pyrazole itself with various boron heterocycles can lead to the formation of complex structures like pyrazaboles, where the pyrazole ring bridges two boron atoms. dtic.mil These reactions are initiated by the attack of a pyrazole N-H moiety on a basic site of the boron-containing heterocycle, demonstrating the interplay between the Lewis acidic boron and the nucleophilic nitrogen of the pyrazole. dtic.mil

Complexation with Lewis Bases and Nucleophiles

This compound, like other boronic acids, possesses a vacant p-orbital on the boron atom, rendering it a Lewis acid. This electron deficiency allows it to readily accept electron pairs from Lewis bases and nucleophiles, leading to the formation of four-coordinate boron complexes. While specific studies on the complexation of this compound are not extensively documented, the general principles of boronic acid chemistry and studies on analogous pyrazole-containing boronic acids provide significant insight into its expected reactivity.

The interaction with Lewis bases, such as amines and pyridines, typically results in the formation of a dative bond to the boron center. This can be exemplified by the reaction of 1-(2-pyridinyl)-5-pyrazolone derivatives with arylboronic acids in basic media, which leads to the formation of stable four-coordinate boron(III) complexes. nih.gov In this case, the pyrazole and pyridine (B92270) nitrogens act as a bidentate ligand, chelating to the boron atom. This suggests that the pyrazole nitrogen in this compound could similarly participate in intramolecular or intermolecular coordination, influencing the compound's reactivity and stability.

Nucleophilic attack on the boron atom is another key feature of its chemistry. Hydroxide ions, for instance, can add to the boronic acid to form a tetrahedral boronate species. This equilibrium is pH-dependent and plays a crucial role in the mechanism of many reactions involving boronic acids. The general reactivity of boronic acids with diols to form boronate esters is a well-established example of complexation with nucleophiles.

The complexation behavior of this compound with various Lewis bases can be predicted based on the electronic and steric properties of the interacting species. The isopentyl group is an electron-donating group, which might slightly decrease the Lewis acidity of the boron center compared to an unsubstituted pyrazole boronic acid. However, this effect is generally modest. The following table summarizes the expected types of complexes formed.

| Lewis Base/Nucleophile | Type of Interaction | Expected Product |

| Pyridine | Dative Bonding | Four-coordinate boron complex |

| Hydroxide Ion | Nucleophilic Addition | Tetrahedral boronate anion |

| Diols (e.g., ethylene (B1197577) glycol) | Esterification | Cyclic boronate ester |

| Amines | Dative Bonding | Adduct formation |

Exploration of Boronic Acid as a Lewis Acid Catalyst

The Lewis acidic nature of the boron atom in boronic acids allows them to function as catalysts in a variety of organic transformations. By activating electrophiles or promoting the formation of key intermediates, boronic acid catalysts can facilitate reactions under mild conditions. While the catalytic activity of this compound has not been specifically reported, its potential as a Lewis acid catalyst can be inferred from the broader literature on boronic acid catalysis. nih.gov

Boronic acids have been shown to catalyze reactions such as condensations, conjugate additions, and cycloadditions. For instance, they can activate carbonyl compounds towards nucleophilic attack by coordinating to the carbonyl oxygen. This has been utilized in the synthesis of various heterocyclic compounds. The pyrazole moiety in this compound could potentially modulate the catalytic activity and selectivity through secondary interactions with substrates or reagents.

The general mechanism for boronic acid catalysis often involves the formation of a transient complex with the substrate, which enhances its reactivity. The catalyst is then regenerated in a subsequent step. The efficiency of the catalyst is influenced by factors such as the Lewis acidity of the boron center and the steric environment around it.

Potential catalytic applications for this compound could include:

Amide Synthesis: Catalyzing the direct condensation of carboxylic acids and amines.

Esterification: Promoting the reaction between carboxylic acids and alcohols.

Knoevenagel Condensation: Facilitating the reaction between an aldehyde or ketone and an active methylene (B1212753) compound.

Further research is required to explore and validate the catalytic potential of this specific pyrazole boronic acid.

Transformations of the Pyrazole Ring

Functionalization and Derivatization at Peripheral Positions of the Pyrazole Scaffold

The pyrazole ring is an aromatic heterocycle that can undergo various chemical transformations, allowing for the introduction of different functional groups at its peripheral positions. For this compound, the C3 and C4 positions of the pyrazole ring are available for functionalization. The reactivity of these positions is influenced by the electronic effects of the existing substituents: the N-isopentyl group and the C5-boronic acid group.

Electrophilic aromatic substitution is a common method for functionalizing pyrazole rings. rrbdavc.org Generally, the C4 position is the most susceptible to electrophilic attack due to its higher electron density compared to the C3 position. researchgate.net Reactions such as halogenation, nitration, and sulfonation would be expected to occur preferentially at the C4 position.

The following table outlines potential functionalization reactions at the C3 and C4 positions of the this compound scaffold:

| Position | Reaction Type | Reagents | Expected Product |

| C4 | Halogenation | NBS, NCS, I₂ | 4-Halo-(1-isopentyl-1H-pyrazol-5-yl)boronic acid |

| C4 | Nitration | HNO₃/H₂SO₄ | 4-Nitro-(1-isopentyl-1H-pyrazol-5-yl)boronic acid |

| C3 | Lithiation/Electrophilic Quench | n-BuLi then E⁺ | 3-Substituted-(1-isopentyl-1H-pyrazol-5-yl)boronic acid |

Directed ortho-metalation is another powerful strategy for the selective functionalization of the C3 position. However, the directing group ability of the boronic acid at C5 is not as well-established as other functional groups. Alternatively, lithiation of the pyrazole ring can be achieved, followed by quenching with an electrophile. The regioselectivity of lithiation can be influenced by the N-alkyl group and reaction conditions. researchgate.net

Furthermore, the boronic acid moiety itself can be transformed. For instance, it can be converted to a trifluoroborate salt (by treatment with KHF₂) or protected as a pinacol (B44631) ester. These derivatives can exhibit different reactivity and stability profiles. dakenchem.com

Stability and Degradation Pathways Relevant to Synthetic Utility

The stability of this compound is a critical factor for its storage, handling, and application in organic synthesis. Like other boronic acids, it is susceptible to certain degradation pathways, primarily hydrolysis and oxidation.

Hydrolysis: Boronic acids can undergo reversible hydration to form tetrahedral boronate species. In the presence of diols, they can form cyclic boronate esters. oup.com The stability of these esters to hydrolysis is influenced by steric hindrance around the boron atom. researchgate.net The pinacol ester of this compound is a common derivative used to enhance stability and facilitate purification, as pinacol boronates are generally more resistant to hydrolysis than the free boronic acids. researchgate.net However, even these can hydrolyze under certain conditions, particularly in the presence of acid or base.

Oxidation: The carbon-boron bond in boronic acids is susceptible to cleavage by oxidative agents. pnas.org This can lead to the formation of the corresponding alcohol (1-isopentyl-1H-pyrazol-5-ol) and boric acid. This oxidative degradation can be a significant issue, especially in the presence of reactive oxygen species. nih.gov The rate of oxidation can be influenced by the electronic properties of the substituents on the aromatic ring.

Thermal Stability: While generally stable at room temperature, prolonged exposure to high temperatures can lead to dehydration and the formation of boroxines (cyclic trimers of the boronic acid). This process is typically reversible upon addition of water.

The following table summarizes the key degradation pathways and factors influencing the stability of this compound:

| Degradation Pathway | Conditions | Products | Factors Increasing Stability |

| Hydrolysis of Boronate Esters | Acidic or basic conditions | Boronic acid and diol | Steric hindrance around the boron atom |

| Oxidation | Presence of oxidizing agents (e.g., H₂O₂) | Alcohol and boric acid | Electron-withdrawing groups on the pyrazole ring |

| Boroxine Formation | High temperature, anhydrous conditions | Cyclic trimer | Presence of water |

For synthetic applications, it is often advantageous to use the more stable pinacol ester derivative of this compound. cymitquimica.com This minimizes degradation during reaction workup and purification.

Mechanistic Studies and Theoretical Perspectives

Elucidation of Reaction Mechanisms in Cross-Coupling Processes

(1-Isopentyl-1H-pyrazol-5-yl)boronic acid is primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form carbon-carbon bonds. rsc.org The generally accepted mechanism for these processes involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. whiterose.ac.ukyoutube.com

Oxidative Addition : The cycle begins with a low-valent palladium(0) complex, which reacts with an organic halide (Ar-X). The palladium atom inserts itself into the carbon-halogen bond, resulting in a palladium(II) species. The reactivity in this step is influenced by the nature of the halide, with reactivity generally following the trend I > Br > Cl.

Transmetalation : This is the crucial step where the organic group from the boronic acid is transferred to the palladium(II) complex. The process is typically facilitated by a base (e.g., potassium carbonate, potassium phosphate), which activates the boronic acid by converting it into a more nucleophilic boronate species (-B(OH)3⁻). youtube.com This boronate then exchanges its pyrazolyl group with the halide on the palladium center. The precise mechanism of transmetalation can be complex and is often considered the rate-determining step. rsc.org For pyrazole-based boronic acids, the nitrogen atoms in the pyrazole (B372694) ring can potentially coordinate with the palladium center, influencing the rate and efficiency of this step.

Reductive Elimination : In the final step, the two organic groups (the one from the organic halide and the pyrazolyl group) on the palladium(II) complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. whiterose.ac.uk

Investigation of Boron-Nitrogen Interactions and Electronic Effects

The structure of this compound features a boron atom and a nitrogen atom (at position 2 of the pyrazole ring) in a 1,3-relationship, which allows for the potential of an intramolecular dative boron-nitrogen (B-N) bond. This interaction can lead to the formation of a five-membered ring structure, which can significantly impact the compound's reactivity and stability.

Theoretical and experimental studies on related organoboron compounds suggest that the strength of such intramolecular B-N coordinate bonds can be substantial. nih.gov This interaction effectively reduces the Lewis acidity of the boron atom, which can protect the boronic acid group from degradation pathways like protodeboronation. Electronically, the pyrazole ring is an electron-rich N-heterocycle. mdpi.com The isopentyl group at the N1 position is an electron-donating alkyl group, which further increases the electron density of the ring system. This electronic character influences the nucleophilicity of the pyrazolyl group during the transmetalation step of cross-coupling reactions. The coordination of the pyrazole's N2 atom to the boron can also affect the electronic properties of the complex, potentially influencing its interaction with the palladium center during catalysis.

Studies on Disproportionation and Side Reactions of Pyrazolyl Boronic Acids

A significant side reaction affecting pyrazolyl boronic acids, and arylboronic acids in general, is disproportionation. This process involves the conversion of boronic acids into the corresponding triorganoboroxine (the cyclic trimer anhydride) and boric acid, or into other boron species. Another related side reaction is the formation of diarylborinic acids from the boronic acid. nih.gov

Studies on the reaction of arylboronic acids in the presence of pyrazole derivatives have shown that this transformation can be promoted by basic conditions. nih.govresearchgate.net In the absence of a coupling partner (an organic halide), heating a boronic acid with a base like potassium phosphate (B84403) can lead to the formation of diarylborinic acid and triphenylboroxin. nih.gov The presence of a bidentate ligand, such as a 1-(2-pyridinyl)-5-pyrazolone, can accelerate this base-promoted disproportionation. nih.govresearchgate.net This suggests that the pyrazole moiety itself can play a role in facilitating these unwanted side reactions under certain conditions.

| Entry | Catalyst | Ligand/Substrate | Base | Conditions | Observed Products |

|---|---|---|---|---|---|

| 1 | None | 1-(2-pyridinyl)-5-pyrazolone derivative | K₃PO₄ | Dioxane, 100 °C, 20 h | Pyrazoyl Diarylborinate |

| 2 | None | None | K₃PO₄ | Dioxane, 100 °C, 20 h | Diphenylborinic acid, Triphenylboroxin |

| 3 | None | 1-(2-pyridinyl)-5-pyrazolone derivative | None | Dioxane, 100 °C, 20 h | No Reaction |

| 4 | Pd₂(dba)₃ | 1-(2-pyridinyl)-5-pyrazolone derivative | K₃PO₄ | Dioxane, 100 °C, 20 h | Pyrazoyl Diarylborinate |

Role of Solvents and Additives in Reaction Efficiency and Selectivity

The choice of solvent and additives (bases, ligands) is critical for achieving high efficiency and selectivity in cross-coupling reactions involving this compound.

Solvents : Solvents play multiple roles: they dissolve reactants, can stabilize the catalyst and intermediates, and modulate the reactivity of the base. hes-so.ch Biphasic solvent systems, such as toluene/water or dioxane/water, are common. The aqueous phase is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. Ethereal solvents like tetrahydrofuran (B95107) (THF) and 1,4-dioxane (B91453) are frequently used. researchgate.net The choice of solvent can significantly impact the reaction rate; for instance, some studies show that reactions proceed faster in THF compared to other ethereal solvents like 2-MeTHF or CPME. hes-so.ch However, in other systems, ethereal solvents have been shown to yield poor results, with significant reduction of the aryl halide starting material. researchgate.net

Additives (Bases) : The base is a crucial additive, primarily for activating the boronic acid in the transmetalation step. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The strength and solubility of the base can influence reaction rates and yields. Stronger bases can sometimes lead to faster reactions but may also promote side reactions like catalyst decomposition or boronic acid disproportionation. Weaker bases like potassium carbonate are often sufficient and widely used. youtube.com

Additives (Ligands) : While some "ligandless" protocols exist, the addition of specialized ligands, typically phosphine-based (e.g., PPh₃, XPhos) or N-heterocyclic carbenes (NHCs), is standard practice. Ligands stabilize the Pd(0) active catalyst, prevent its aggregation into inactive palladium black, and fine-tune its electronic and steric properties to promote the desired oxidative addition and reductive elimination steps. scispace.com The presence of excess phosphine (B1218219) ligand can sometimes inhibit the reaction, highlighting the importance of the palladium-to-ligand ratio. researchgate.net

| Solvent | Typical Base | General Outcome |

|---|---|---|

| THF/Water | NaOH | Complete conversion, high yield and purity. hes-so.ch |

| 1,4-Dioxane/Water | K₃PO₄ | Commonly used, but can result in zero yield in some systems. nih.govresearchgate.net |

| Toluene/Water | K₂CO₃ | Effective, especially at higher temperatures. |

| o-Dichlorobenzene (o-DCB) | K₂CO₃ | Effective for less reactive substrates due to high boiling point. researchgate.net |

Research Applications of 1 Isopentyl 1h Pyrazol 5 Yl Boronic Acid

A Versatile Building Block in Complex Molecule Synthesis

The presence of the boronic acid group on the pyrazole (B372694) ring makes (1-Isopentyl-1H-pyrazol-5-yl)boronic acid a highly useful reagent in modern synthetic organic chemistry. It readily participates in various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control and efficiency.

Construction of Advanced Heterocyclic Architectures

This compound is a key starting material for the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. These scaffolds are of significant interest in medicinal chemistry due to their structural similarity to purines, which allows them to interact with a variety of biological targets. The synthesis of these complex architectures often involves a multi-step sequence, beginning with the coupling of the boronic acid to a suitable pyrimidine (B1678525) precursor, followed by cyclization to form the fused ring system. For instance, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives are synthesized through the condensation of 5-aminopyrazoles with various 1,3-dielectrophilic species. nih.gov The isopentyl group on the pyrazole ring can influence the solubility and pharmacokinetic properties of the final molecule, making it a valuable component in the design of new therapeutic agents.

The general synthetic approach to pyrazolo[1,5-a]pyrimidines is outlined in the table below:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Suzuki-Miyaura Coupling | This compound, Halogenated Pyrimidine | 5-(1-Isopentyl-1H-pyrazol-5-yl)pyrimidine |

| 2 | Functional Group Transformation | - | Aminated or otherwise functionalized pyrimidine |

| 3 | Cyclization | Acid or base catalysis | Pyrazolo[1,5-a]pyrimidine |

Synthesis of Biaryl and Heterobiaryl Systems

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and this compound is an excellent substrate for this transformation. nih.govajchem-a.com This palladium-catalyzed reaction allows for the efficient formation of a carbon-carbon bond between the pyrazole ring and a variety of aryl or heteroaryl halides. mdpi.com This methodology provides a direct route to biaryl and heterobiaryl compounds, which are prevalent structural motifs in many pharmaceuticals and functional materials.

The versatility of the Suzuki-Miyaura coupling allows for the introduction of the (1-Isopentyl-1H-pyrazol-5-yl) moiety into a wide array of molecular scaffolds. The reaction conditions are generally mild and tolerant of various functional groups, making it a highly reliable method for the synthesis of complex molecules. The isopentyl group can play a crucial role in modulating the physical and biological properties of the resulting biaryl compounds.

A typical Suzuki-Miyaura coupling reaction involving this compound is depicted below:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | Aryl/Heteroaryl Halide | Palladium Complex (e.g., Pd(PPh3)4) | Inorganic Base (e.g., Na2CO3, K2CO3) | Organic Solvent (e.g., Toluene, Dioxane) | 5-Aryl/Heteroaryl-1-isopentyl-1H-pyrazole |

Contributions to Medicinal Chemistry Research

The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs. The ability to functionalize this core structure using boronic acid chemistry has made this compound a valuable tool in the discovery and development of new therapeutic agents.

Precursor for Biologically Active Compound Synthesis

This compound serves as a versatile precursor for the synthesis of a wide range of biologically active molecules. The pyrazole scaffold is known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. By using this boronic acid as a building block, medicinal chemists can readily synthesize novel pyrazole derivatives and evaluate their therapeutic potential. For example, pyrazole-containing compounds have been investigated as inhibitors of various enzymes, including kinases and phosphodiesterases. rsc.orgnih.gov

Application in Structure-Activity Relationship (SAR) Studies for Novel Drug Candidates

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a molecule influences its biological activity. This compound is a useful tool in SAR studies as it allows for the systematic modification of a lead compound. The isopentyl group itself can be a key determinant of activity, and its interaction with the target protein can be explored by synthesizing and testing a series of analogs with different alkyl substituents at the N1 position of the pyrazole ring.

The general approach for SAR studies using this building block is summarized in the table below:

| Core Scaffold | Variable Substituent | Biological Target | Goal of Study |

| Pyrazole | N1-alkyl group (e.g., isopentyl) | Specific enzyme or receptor | To understand the influence of the N1-substituent on binding affinity and activity. |

| Biaryl System | Position and nature of substituents on the second aryl ring | Specific enzyme or receptor | To optimize potency and selectivity by modifying the biaryl structure. |

Exploration as Ligands and Enzyme Inhibitors

Derivatives of this compound have been explored as ligands for various biological targets and as enzyme inhibitors. The pyrazole ring can participate in various non-covalent interactions with proteins, including hydrogen bonding and π-stacking, while the isopentyl group can occupy hydrophobic pockets in the binding site. This combination of features makes pyrazole derivatives attractive candidates for the development of potent and selective inhibitors. For instance, pyrazole-based compounds have been extensively studied as inhibitors of phosphodiesterases (PDEs), a family of enzymes that play a crucial role in signal transduction. nih.govnih.govnih.gov Specifically, derivatives have been investigated as potential inhibitors of PDE4, a target for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). nih.govsci-hub.se

Utility in Agrochemical Research

The pyrazole scaffold is a well-established structural component in a variety of commercial agrochemicals, including fungicides, insecticides, and herbicides. nih.gov The incorporation of boron, particularly as boronic acid, into potential agrochemical candidates is an area of growing interest. mdpi.comnih.gov Boron-containing compounds (BCCs) have shown significant potential in agricultural applications, with some demonstrating fungicidal properties. nih.gov For instance, the Fungicide Resistance Action Committee (FRAC) recognized benzoxaboroles as a new class of fungicides in 2024, highlighting the promise of boron-based chemistry in crop protection. mdpi.comnih.gov

While direct studies on the agrochemical activity of this compound are not extensively documented, its structural components suggest potential utility. Research on related 1H-pyrazole-5-carboxylic acid derivatives has demonstrated significant insecticidal activity against pests like Aphis fabae. researchgate.net This indicates that the pyrazole core can be effectively functionalized to create potent agrochemicals. The boronic acid moiety offers a site for further chemical modification or could contribute to the molecule's mode of action. mdpi.com Therefore, this compound represents a promising, albeit underexplored, lead structure for the discovery of novel agrochemicals. nih.govchemimpex.com

Potential in Materials Science and Functional Materials Development

The unique chemical architecture of pyrazole boronic acids positions them as versatile building blocks for the creation of advanced functional materials. nih.gov Their utility spans the development of specialized polymers, sensors, and crystalline frameworks.

Boronic acid-functionalized polymers are a significant class of "smart" materials capable of forming reversible covalent bonds with diols (molecules with two hydroxyl groups). utwente.nlutwente.nlnih.gov This interaction is the basis for creating responsive materials, such as hydrogels, that can change their properties in response to stimuli like pH or the presence of specific molecules like glucose. nih.govrsc.org While the direct polymerization of this compound is not widely reported, its structure is amenable to incorporation into polymer chains. It can be used as a monomer or as a functional side group to impart specific recognition capabilities or to act as a cross-linking agent in the formation of advanced polymer networks and hydrogels for biomedical applications. utwente.nlnih.govresearchgate.net

Both pyrazole and boronic acid moieties have been independently utilized in the design of sensors and luminescent materials. rsc.org Pyrazole derivatives have been investigated as chemosensors and are components in organic light-emitting devices (OLEDs). nih.govepa.gov Boronic acids are particularly notable for their ability to bind with sugars and other diol-containing biomolecules, a property that has been widely exploited in the development of fluorescent sensors. chemimpex.combohrium.comrsc.org The combination of these two groups in this compound suggests its potential in creating novel sensors. chemimpex.com The pyrazole ring can be part of a larger chromophore system, while the boronic acid acts as a selective recognition site for analytes like carbohydrates or reactive oxygen species, leading to a detectable change in fluorescence. bohrium.comrsc.org Furthermore, four-coordinate boron(III) complexes derived from pyrazole ligands are known to be useful as luminescent materials for organic electronics. nih.gov

Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules. acs.org The choice of the organic linker is crucial as it defines the pore size, shape, and chemical functionality of the resulting MOF. Pyrazole-based ligands are frequently used in MOF synthesis due to the ability of their nitrogen atoms to coordinate effectively with metal centers. rsc.orgacs.orgrsc.org

This compound is a suitable candidate for a functional linker in MOF design. The pyrazolate anion can bind to metal centers to form the framework's backbone, while the boronic acid group can be oriented within the pores. digitellinc.comdtu.dk This would create a MOF with accessible boronic acid sites, which could be used for selective adsorption of diol-containing molecules or for post-synthetic modification. Such functionalized MOFs have applications in gas separation, selective capture of volatile organic compounds like formaldehyde, and catalysis. rsc.orgdtu.dknih.gov

| Application Area | Key Functional Group | Mechanism/Principle of Use | Potential Outcome |

|---|---|---|---|

| Polymers & Hydrogels | Boronic Acid | Reversible covalent bonding with diols (e.g., in poly(vinyl alcohol)). | Stimuli-responsive materials (e.g., for glucose sensing or pH-triggered release). utwente.nlrsc.org |

| Sensors | Boronic Acid & Pyrazole | Binding of boronic acid to diol analytes alters the electronic properties of the pyrazole-containing fluorophore. | Fluorescent detection of sugars, reactive oxygen species, and other biomolecules. bohrium.comrsc.org |

| Electroluminescent Materials | Pyrazole | Formation of stable, luminescent four-coordinate boron complexes. | Components for organic light-emitting devices (OLEDs). nih.gov |

| Metal-Organic Frameworks (MOFs) | Pyrazole & Boronic Acid | Pyrazole acts as a coordinating linker for the metal node; boronic acid provides functionality within the pores. | MOFs for selective gas storage, separation, and catalysis. rsc.orgdtu.dk |

Catalytic Roles and Applications

While boronic acids are famously used as reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, their direct role as catalysts is less common. researchgate.net However, the pyrazole portion of the molecule is a versatile ligand for transition metals. Pyrazole-containing ligands have been incorporated into metal complexes that catalyze a variety of chemical transformations. mdpi.com

For example, iridium and ruthenium complexes bearing protic pyrazole ligands have been developed as catalysts for the hydrogenation of carbon dioxide and the dehydrogenation of formic acid, which are important reactions for hydrogen storage and CO2 utilization. mdpi.com In these systems, the pyrazole N-H group can participate in the catalytic cycle through proton transfer, demonstrating a metal-ligand bifunctional mechanism. mdpi.com Therefore, this compound could serve as a precursor to ligands for homogeneous catalysis, where the pyrazole ring coordinates to a metal center, potentially influencing the catalyst's activity and selectivity.

Emergent Applications in Chemical Biology and Supramolecular Chemistry

The unique properties of the boronic acid group make it a powerful tool in chemical biology and supramolecular chemistry. nih.gov Boronic acids can form reversible covalent bonds with cis-diols, a structural motif found in many biologically important molecules, most notably saccharides (sugars). utwente.nlnih.gov

This specific interaction allows for the design of synthetic receptors for molecular recognition and sensing of carbohydrates. chemimpex.comnih.gov this compound could be incorporated into fluorescent probes for the detection of specific sugars or glycoproteins. nih.gov This has applications in diagnostics and for studying the role of carbohydrates in biological processes. This reversible binding is also being explored for drug delivery systems and for creating bioconjugates by linking synthetic polymers to proteins or viruses. rsc.orgnih.gov

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research should focus on developing novel and sustainable routes to (1-Isopentyl-1H-pyrazol-5-yl)boronic acid that adhere to the principles of green chemistry. researchgate.net This includes the exploration of one-pot multicomponent reactions, which can significantly reduce waste and improve atom economy. mdpi.com Methodologies that minimize the use of hazardous reagents and solvents, such as employing aqueous reaction media or solvent-free conditions, are highly desirable. researchgate.net Furthermore, leveraging catalytic approaches that utilize earth-abundant metals or even metal-free conditions would represent a significant advancement over traditional methods that may rely on precious metal catalysts. researchgate.net The development of synthetic pathways that start from renewable feedstocks could also be a long-term goal to enhance the sustainability profile of this important building block.

Exploration of Alternative Catalytic Systems for Transformations

While palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are well-established for transformations of boronic acids, there is considerable room for exploring alternative catalytic systems. nih.govorganic-chemistry.org Future investigations should explore the use of other transition metals like nickel and copper, which are more abundant and less expensive than palladium. researchgate.netrsc.orgnih.gov Nickel catalysis, for instance, has shown promise in the C-N cross-coupling of organoboronic acids and could be adapted for reactions involving this compound. rsc.org Copper-catalyzed reactions, including Chan-Lam couplings and homocoupling reactions, also present viable alternatives for forming carbon-heteroatom and carbon-carbon bonds. researchgate.netresearchgate.netnih.gov The development of ligandless and room-temperature catalytic systems would further enhance the practicality and environmental friendliness of these transformations. mdpi.com

Advanced Mechanistic Insights through Spectroscopic and Computational Methods

A deeper understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for optimizing existing methods and designing new ones. Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can provide real-time information on reaction intermediates and kinetics. The spectroscopic characterization of related 1-alkyl-1H-pyrazol-5-ylboronic acids and their pinacol (B44631) esters provides a solid foundation for these studies. sci-hub.se

Concurrently, computational methods, particularly Density Functional Theory (DFT), offer powerful tools to model reaction pathways, calculate activation barriers, and understand the electronic properties of reactants, intermediates, and transition states. nih.govmdpi.com Such computational studies can elucidate the role of catalysts and ligands, predict regioselectivity, and provide insights that are often difficult to obtain through experimental means alone. rsc.orgrsc.org Integrated experimental and computational studies will be instrumental in unraveling the intricacies of reactions involving this pyrazole (B372694) boronic acid derivative.

Discovery of New Biological Targets and Therapeutic Applications

The pyrazole nucleus is a well-known privileged scaffold in medicinal chemistry, present in numerous approved drugs. nih.govresearchgate.net Pyrazole derivatives have demonstrated a wide range of biological activities, including as kinase inhibitors for cancer therapy and as potential treatments for neurodegenerative disorders like Alzheimer's and Parkinson's disease. nih.govbohrium.commdpi.comnih.govmdpi.comnih.gov Future research should focus on screening this compound and its derivatives against a diverse panel of biological targets.

The isopentyl group may confer favorable lipophilicity for cell membrane permeability, while the boronic acid moiety is known to interact with the active sites of various enzymes, such as serine proteases and HDACs. nih.gov This suggests potential applications as enzyme inhibitors. nih.govluc.edumdpi.comnih.gov Exploring its potential in treating neurodegenerative diseases is a particularly promising avenue, given the established neuroprotective properties of some pyrazoline compounds. nih.govacs.orgacs.org High-throughput screening coupled with molecular docking studies can accelerate the identification of novel protein targets and pave the way for the development of new therapeutic agents.

Integration into Advanced Materials with Tailored Functionalities

The unique structural features of this compound make it an attractive building block for the design of advanced materials. The pyrazole ring can act as a versatile ligand for the construction of metal-organic frameworks (MOFs). rsc.orgrsc.orgresearchgate.netresearchgate.net By incorporating this functionalized pyrazole into MOF structures, it may be possible to create materials with tailored porosity and chemical properties for applications in gas storage, separation, and catalysis. rsc.orgdigitellinc.com

Furthermore, the boronic acid group is known for its ability to reversibly bind with diols, making it a key component in the development of chemical sensors, particularly for carbohydrates. This opens up possibilities for creating novel sensors for biologically important molecules. The conjugated pyrazole system also suggests potential applications in organic electronics, such as in the development of new materials for organic light-emitting diodes (OLEDs), where the electronic properties can be fine-tuned through chemical modification.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1-Isopentyl-1H-pyrazol-5-yl)boronic acid, and how can purity be validated experimentally?

- Methodology :

- Synthesis : Utilize cross-coupling reactions (e.g., Suzuki-Miyaura) with halogenated pyrazole precursors and boronic acid pinacol esters. For aliphatic boronic acids like this compound, ensure inert conditions to prevent protodeboronation .

- Purification : Employ silica gel chromatography or recrystallization under controlled humidity. Boronic acids are prone to oligomerization; monitor via TLC or HPLC.

- Purity Validation : Quantify impurities using LC-MS/MS in MRM mode (Limit of Detection: <1 ppm) with derivatization-free protocols to avoid sample degradation .

Q. How should researchers characterize the electronic and structural properties of this boronic acid?

- Methodology :

- Crystallography : Use X-ray diffraction (SHELX suite) to resolve molecular geometry, focusing on boron coordination geometry (trigonal planar vs. tetrahedral) .

- Spectroscopy : Employ B NMR to assess boron hybridization and H/C NMR for substituent effects on the pyrazole ring.

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >250°C for aromatic analogs) and assess suitability for high-temperature applications .

Advanced Research Questions

Q. What experimental designs optimize the binding kinetics of this boronic acid with glycoproteins or diol-containing targets?

- Methodology :

- Kinetic Profiling : Apply stopped-flow fluorescence or surface plasmon resonance (SPR) to measure on/off rates (, ). For sugars, binding follows order: fructose > tagatose > glucose, correlating with thermodynamic affinity .

- Buffer Optimization : Use borate buffers (pH >8.5) to minimize non-specific interactions (e.g., with avidin) and enhance selectivity for glycoprotein capture .

- Competitive Assays : Pair with redox-active polymers (e.g., poly-nordihydroguaiaretic acid) for electrochemical displacement assays, enabling real-time glucose monitoring .

Q. How can computational methods guide the rational design of derivatives for enhanced pharmacological activity?

- Methodology :

- Docking Studies : Model interactions with proteasomes or enzymes (e.g., β-lactamases) to identify key binding motifs. Bortezomib, a boronic acid proteasome inhibitor, demonstrates covalent Thr1Oγ binding .

- QSAR Modeling : Correlate substituent effects (e.g., isopentyl chain length) with bioactivity. For arylidene-boronic acids, lipophilicity and electron-withdrawing groups enhance anticancer potency .

- ADMET Prediction : Use tools like SwissADME to predict solubility and blood-brain barrier penetration, critical for CNS-targeted agents.

Q. What advanced analytical techniques resolve challenges in detecting boronic acid impurities during drug development?

- Methodology :

- LC-MS/MS : Employ triple quadrupole systems in MRM mode for simultaneous quantification of genotoxic impurities (e.g., carboxy phenyl boronic acid) at sub-ppm levels without derivatization .

- MALDI-MS : Pre-treat samples with diols (e.g., mannitol) to prevent boroxine formation, enabling accurate mass fingerprinting of boronic acid-peptide conjugates .

- Orthogonal Validation : Cross-validate using F NMR (if fluorinated analogs exist) or ion mobility spectrometry to confirm impurity structures.

Q. How can contradictions in biological activity data (e.g., inconsistent IC values) be systematically addressed?

- Methodology :

- Assay Standardization : Control pH (7.4–8.5) and buffer composition (e.g., avoid polyols) to stabilize boronic acid-diol equilibria .

- Cellular Uptake Studies : Use fluorescent probes (e.g., B-CDs) to track intracellular localization and correlate with activity .

- Proteomic Profiling : Apply activity-based protein profiling (ABPP) to identify off-target interactions (e.g., serine hydrolases) that may skew dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。